molecular formula C7H6IN3 B2385116 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine CAS No. 2306270-59-5

7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine

Cat. No.: B2385116
CAS No.: 2306270-59-5
M. Wt: 259.05
InChI Key: GXAIMZLSOFEBQB-UHFFFAOYSA-N
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Description

7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine is an organic compound with the molecular formula C7H6IN3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine typically involves the formation of carbon-carbon and carbon-nitrogen bonds. One common method includes the cyclization of pyrrole and pyrazine rings. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: Formation of additional rings through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can alter the oxidation state of the compound .

Scientific Research Applications

7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]pyrazine Derivatives: These compounds exhibit different biological activities, such as antibacterial and antiviral properties.

    1H-Pyrrolo[2,3-b]pyridine Derivatives: Known for their potent inhibitory activity against fibroblast growth factor receptors.

Uniqueness

7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern and the presence of the iodine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

7-iodo-5-methylpyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-11-4-5(8)6-7(11)10-3-2-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAIMZLSOFEBQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=NC=CN=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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